4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole

Description

Molecular Architecture and IUPAC Nomenclature

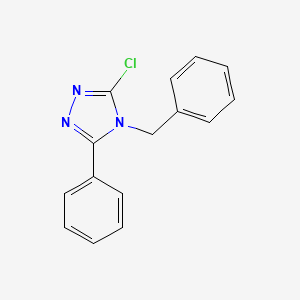

The molecular architecture of 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry, where the compound name precisely describes the substitution pattern on the triazole core structure. The triazole ring serves as the central scaffold, with nitrogen atoms positioned at the 1, 2, and 4 positions of the five-membered heterocycle. The benzyl substituent, comprising a phenylmethyl group, occupies the nitrogen-4 position through a carbon-nitrogen bond, while the phenyl group directly attaches to the carbon-5 position of the triazole ring.

The molecular formula carbon fifteen hydrogen twelve chlorine nitrogen three corresponds to a molecular weight of 269.73 grams per mole, indicating a relatively complex organic structure with significant aromatic character. The simplified molecular-input line-entry system representation demonstrates the connectivity pattern as carbon one equals carbon carbon equals carbon(carbon equals carbon one)carbon nitrogen two carbon(equals nitrogen nitrogen equals carbon two chlorine)carbon three equals carbon carbon equals carbon carbon equals carbon three, which clearly delineates the bonding relationships between all constituent atoms.

Properties

IUPAC Name |

4-benzyl-3-chloro-5-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-15-18-17-14(13-9-5-2-6-10-13)19(15)11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRBSCDFIIDPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=C2Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Imidoyl Chloride Intermediate (Acyl Hydrazide Route)

A general and efficient method involves the synthesis of N-benzyl-3,5-disubstituted-4H-1,2,4-triazoles through the following steps:

Step 1: Formation of Acid Chloride

Benzyl amine reacts with acid chlorides (prepared from the corresponding acids using thionyl chloride) in the presence of potassium carbonate and dry acetone at room temperature (Schotten-Baumann reaction) to give amides.Step 2: Conversion to Imidoyl Chloride

The amide is treated with phosphorus pentachloride (PCl5) in dichloromethane at 0°C to 5°C, yielding the imidoyl chloride intermediate instantaneously.Step 3: Trapping with Acetic Hydrazide

The imidoyl chloride is reacted with acetic hydrazide at 0°C, followed by stirring at room temperature for 15 hours.Step 4: Acid-Catalyzed Cyclization

The reaction mixture is acidified and heated in t-butanol with acetic acid at 80°C to induce cyclization, forming the 4H-1,2,4-triazole ring.Step 5: Isolation and Purification

The product is isolated by extraction, washed, dried, and crystallized from acetone.

This method yields high purity products with yields often exceeding 85% and melting points consistent with literature values.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Benzyl amine + acid chloride, K2CO3, acetone, RT | Amide intermediate |

| 2 | PCl5, CH2Cl2, 0–5 °C | Imidoyl chloride intermediate |

| 3 | Acetic hydrazide, 0 °C to RT, 15 h | Hydrazide intermediate |

| 4 | t-Butanol, acetic acid, 80 °C | Cyclized 4H-1,2,4-triazole |

| 5 | Extraction, crystallization | Pure triazole product |

Cyclization of Thiosemicarbazides in Alkaline Medium

Another well-established method involves the ring closure of arylthiosemicarbazides in alkaline media:

- Starting from phenylacetic acid hydrazide and benzyl hydrazine derivatives, thiosemicarbazides are synthesized.

- These thiosemicarbazides undergo cyclization upon treatment with aqueous sodium hydroxide or sodium ethoxide.

- The reaction yields 4H-1,2,4-triazole-3-thiol derivatives with benzyl and phenyl substituents at the 4- and 5-positions, respectively.

This method is advantageous for synthesizing 3-thiol derivatives and allows further functionalization for biological evaluation.

| Reagents | Conditions | Product Type | Notes |

|---|---|---|---|

| Phenylacetic acid hydrazide + benzyl hydrazine | Alkaline medium, reflux | 4H-1,2,4-triazole-3-thiols | Suitable for thiol derivatives |

The structures are confirmed by elemental analysis, IR, and NMR spectroscopy.

One-Pot Synthesis from Acyl Hydrazides and Amides

A novel one-pot synthesis involves:

- Reacting acyl hydrazide with an amide under controlled conditions.

- This reaction proceeds via an intermediate hydrazide formation followed by cyclization to the triazole ring.

- The process offers a streamlined route with fewer purification steps.

This method is applicable to various substituted triazoles and provides good yields under mild conditions.

Thermolysis of Thiosemicarbazones

Thermolysis of aromatic thiosemicarbazones at elevated temperatures leads to:

- Ring closure forming 5-aromatic substituted 4H-1,2,4-triazole-3-thione derivatives.

- This method is useful for synthesizing triazole derivatives with aromatic substituents.

It requires careful temperature control to avoid decomposition.

Research Findings and Data Summary

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Imidoyl chloride + acetic hydrazide (Stepwise) | 85–90 | High purity, controllable reaction | Requires low temperature control |

| Cyclization of thiosemicarbazides (Alkaline) | 70–85 | Suitable for thiol derivatives | Longer reaction times |

| One-pot acyl hydrazide + amide | 75–80 | Simplified procedure | Limited substrate scope |

| Thermolysis of thiosemicarbazones | 65–75 | Direct ring closure | High temperature may cause side reactions |

The melting points and spectral data (IR, 1H-NMR, 13C-NMR) confirm the structure and purity of the synthesized compounds.

Analytical Characterization

- Melting Points: Typically range from 100°C to 170°C depending on substituents.

- IR Spectroscopy: Characteristic bands include NH stretching (~3300 cm⁻¹), C=N stretching (~1600 cm⁻¹), and C–Cl stretching for chloro derivatives.

- NMR Spectroscopy:

- 1H-NMR shows signals for benzyl methylene protons and aromatic protons.

- 13C-NMR confirms carbon environments in the triazole ring and substituents.

- Elemental Analysis: Confirms the empirical formula consistent with 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at the benzyl or phenyl groups can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced analogs with different chemical properties.

Substitution Products: Substituted derivatives with new functional groups.

Scientific Research Applications

4-Benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

4-Benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole is similar to other triazole derivatives, such as 4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 4-benzyl-5-(3,4,5-trimethoxy-phenyl)-4H-(1,2,4)triazole-3-thiol. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Key Observations :

- Chlorine Substitution : The presence of Cl at C3 in the target compound contrasts with thione (C=S) derivatives like the compound in , which exhibit distinct IR peaks (e.g., 1243 cm⁻¹ for C=S). Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity compared to thiol-based analogs.

- Sulfanyl vs.

Table 2: Antimicrobial and Electronic Properties

Key Observations :

- Hydroxyphenyl Derivatives: Triazoles with hydroxyl groups (e.g., ) exhibit strong antimicrobial activity due to enhanced hydrogen bonding and charge distribution (ΣQ).

- Halogen Effects : Bromine and fluorine substituents in enhance antifungal activity via increased electronegativity and steric effects. The chlorine in the target compound may offer similar advantages but remains untested.

Biological Activity

4-Benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole (CAS No. 1020043-28-0) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The triazole ring structure is known for its incorporation into various pharmacologically active agents, demonstrating significant antibacterial, antifungal, antiviral, and anticancer properties. This article provides a detailed overview of the biological activity of 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole is with a molecular weight of 269.73 g/mol. Its structure features a triazole ring substituted with a benzyl group and a chlorine atom, which may contribute to its biological activity.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. Preliminary studies involving compounds with similar structures have shown efficacy against various bacterial strains. For instance:

- In Vitro Studies : Compounds synthesized from the triazole core were tested against standard Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Results showed notable zones of inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-Benzyl-3-chloro-5-phenyl-4H-triazole | S. aureus | 20 |

| 4-Benzyl-3-chloro-5-phenyl-4H-triazole | E. coli | 18 |

Antifungal Activity

The triazole moiety is also recognized for its antifungal properties. Compounds similar to 4-benzyl-3-chloro-5-phenyl-4H-triazole have been reported to inhibit fungal growth effectively.

Antiviral Activity

Recent studies have explored the antiviral potential of triazole derivatives against viruses such as SARS-CoV and hepatitis C virus. The mechanism involves the inhibition of viral replication through interaction with viral proteins .

Anticancer Activity

The anticancer potential of triazoles has been documented extensively. Compounds bearing the triazole ring have demonstrated cytotoxic effects on various cancer cell lines. For example:

- Case Study : A study reported that a related triazole derivative exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating significant anticancer activity .

The biological activity of 4-benzyl-3-chloro-5-phenyl-4H-triazole may be attributed to several mechanisms:

Q & A

Q. What are the standard synthetic routes for preparing 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclization of precursors such as substituted hydrazides or thiocarbohydrazides with aromatic aldehydes or nitriles. For example, thiocarbohydrazide reacts with 4-hydroxyphenylacetic acid under fusion conditions (413 K for 1 hour) to form triazole intermediates, followed by chlorination using reagents like phosphorus oxychloride . Key parameters include solvent selection (ethanol, acetonitrile), temperature control (reflux at 413 K), and purification via recrystallization (methanol/water mixtures). Yields range from 65% to 85%, depending on stoichiometric ratios and catalyst use .

Q. Which spectroscopic techniques are most reliable for characterizing triazole derivatives like 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the triazole ring and aromatic systems. Mass spectrometry (MS) provides molecular ion validation, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., N–H···S and O–H···S interactions in related triazoles) . Thin-layer chromatography (TLC) monitors reaction progress with solvents like ethyl acetate/hexane (3:7) .

Q. What biological activities are commonly associated with 1,2,4-triazole derivatives, and how are these assays designed?

Triazoles exhibit antimicrobial, anti-inflammatory, and anticancer properties. Assays include:

- Antimicrobial: Broth microdilution (MIC determination against S. aureus or E. coli).

- Anticancer: MTT assays on cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations using nonlinear regression .

- Anti-inflammatory: COX-2 inhibition studies via ELISA .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of triazole derivatives be resolved?

Discrepancies in IC₅₀ or MIC values may arise from variations in assay protocols (e.g., incubation time, solvent polarity). Statistical tools like error propagation analysis (Bevington & Robinson, 2002) and ANOVA can identify systematic biases . For example, differences in triazole solubility (DMSO vs. ethanol) may require normalization of solvent effects .

Q. What strategies improve the selectivity of 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole analogs for specific biological targets?

Structure-activity relationship (SAR) studies guide substituent modifications:

- Electron-withdrawing groups (Cl, NO₂) enhance antimicrobial activity by increasing membrane permeability .

- Benzylidene Schiff bases improve anticancer selectivity via π-π stacking with DNA topoisomerases . Computational docking (AutoDock Vina) predicts binding affinities to targets like EGFR or HIV-1 protease .

Q. How do reaction kinetics and thermodynamics influence the scalability of triazole synthesis?

Large-scale production requires optimizing activation energy (ΔG‡) and turnover frequency (TOF). For example, continuous flow reactors reduce side reactions in cyclization steps by maintaining precise temperature gradients (298–323 K) . Kinetic studies using UV-Vis spectroscopy or HPLC track intermediates (e.g., hydrazone formation) to identify rate-limiting steps .

Q. What advanced computational methods validate the electronic properties of 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. For example, B3LYP/6-31G(d) models show that chloro substituents lower the LUMO energy (-1.8 eV), enhancing electrophilic attack susceptibility . Molecular dynamics (MD) simulations analyze solvation effects in biological environments .

Data Contradiction Analysis

Q. Why do crystallographic data for triazole derivatives sometimes conflict with NMR-based structural assignments?

X-ray crystallography may reveal non-planar conformations due to crystal packing forces, while NMR assumes planar structures in solution. For example, dihedral angles between triazole and benzene rings (e.g., 67.5° in 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5-thione) can distort NMR coupling constants . Cross-validating with IR spectroscopy (C–N stretch at 1340 cm⁻¹) resolves ambiguities .

Methodological Resources

- Synthetic Protocols: Multi-step procedures from thiocarbohydrazide fusion to POCl₃-mediated chlorination .

- Statistical Tools: Error analysis frameworks (e.g., Numerical Recipes in C for Monte Carlo simulations) .

- Computational Software: Gaussian 16 for DFT, PyMOL for docking visualizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.